molecular formula C17H17ClF3N3O B11190464 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-methoxyphenyl)piperazine

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B11190464
M. Wt: 371.8 g/mol
InChI Key: GSKXEAXMKZUSDM-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-methoxyphenyl)piperazine is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a piperazine ring substituted with a methoxyphenyl group

Preparation Methods

The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps. One common synthetic route starts with the preparation of the pyridine ring, which is then chlorinated and trifluoromethylated. The piperazine ring is separately synthesized and substituted with a methoxyphenyl group. These two intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. .

Scientific Research Applications

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-methoxyphenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. For example, it has been shown to inhibit bacterial phosphopantetheinyl transferase, an enzyme essential for bacterial cell viability and virulence. This inhibition disrupts bacterial metabolism and growth, making the compound a potential antibacterial agent. The molecular pathways involved include the inhibition of enzyme activity and the disruption of metabolic processes .

Comparison with Similar Compounds

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-methoxyphenyl)piperazine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H17ClF3N3O

Molecular Weight

371.8 g/mol

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C17H17ClF3N3O/c1-25-15-5-3-2-4-14(15)23-6-8-24(9-7-23)16-13(18)10-12(11-22-16)17(19,20)21/h2-5,10-11H,6-9H2,1H3

InChI Key

GSKXEAXMKZUSDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl

Origin of Product

United States

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